molecular formula C17H15BrN2O2S B2891133 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide CAS No. 865544-48-5

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Cat. No.: B2891133
CAS No.: 865544-48-5
M. Wt: 391.28
InChI Key: JKUVJCFHLURTFL-HTXNQAPBSA-N
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Description

The compound “(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide” is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It is a complex organic compound that contains bromine, ethyl, benzothiazole, and methoxybenzamide groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Photodynamic Therapy Applications

The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Research on zinc phthalocyanine derivatives, closely related in structural motifs to the target compound, has shown that these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them very useful as Type II photosensitizers in PDT, highlighting their remarkable potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

The derivatives of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide have been explored for their antimicrobial properties. A study on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring revealed their inhibitory action against various strains of bacteria and fungi. These findings suggest the potential of thiazole derivatives in therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Research on quinazolino-benzothiazoles, which share structural similarities with the target compound, has demonstrated significant activity against tonic and clonic seizures in epilepsy models without showing signs of neurotoxicity or hepatotoxicity. This suggests a potential pathway for exploring anticancer properties, as the modulation of seizure activity can be indicative of broader neurological impacts (Ugale et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its potential cytotoxic and antibacterial activities, as well as its possible applications in the development of new chemotherapeutics . Further studies could also investigate its physical and chemical properties, and safety profile in more detail.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-20-13-9-8-11(18)10-15(13)23-17(20)19-16(21)12-6-4-5-7-14(12)22-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUVJCFHLURTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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